molecular formula C6H5N3 B1248293 Pyrazolo[1,5-a]pyrimidine CAS No. 274-71-5

Pyrazolo[1,5-a]pyrimidine

Cat. No. B1248293
Key on ui cas rn: 274-71-5
M. Wt: 119.12 g/mol
InChI Key: LDIJKUBTLZTFRG-UHFFFAOYSA-N
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Patent
US05013731

Procedure details

The quaternised pyrazolo [1,5-a]pyrimidine starting material was prepared as follows: To a solution of 7-methylthiopyrazolo[1,5-a]pyrimidine (1 g, 6 mmoles) in methylene chloride (25 ml) was added trimethyloxonium tetrafluoroborate (1 g, 6.7 mmoles). After stirring at room temperature for 1 hour, the solid was filtered and used without further purification, nmr 2.93 (s, 3 H): 4.27 (s, 3 H): 7.2 (d, 1 H) 7.55 (d, 1 H): 8.6 (d, 1 H): 9.0 (d, 1 H). Yield 27%.
Name
7-methylthiopyrazolo[1,5-a]pyrimidine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CS[C:3]1[N:8]2[N:9]=[CH:10][CH:11]=[C:7]2[N:6]=[CH:5][CH:4]=1.F[B-](F)(F)F.C[O+](C)C>C(Cl)Cl>[N:9]1[N:8]2[CH:3]=[CH:4][CH:5]=[N:6][C:7]2=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
7-methylthiopyrazolo[1,5-a]pyrimidine
Quantity
1 g
Type
reactant
Smiles
CSC1=CC=NC=2N1N=CC2
Name
Quantity
1 g
Type
reactant
Smiles
F[B-](F)(F)F.C[O+](C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was filtered
CUSTOM
Type
CUSTOM
Details
used without further purification, nmr 2.93 (s, 3 H)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1=CC=C2N1C=CC=N2
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 27%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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